molecular formula CHBr2I B121520 Dibromoiodomethane CAS No. 593-94-2

Dibromoiodomethane

Cat. No. B121520
CAS RN: 593-94-2
M. Wt: 299.73 g/mol
InChI Key: SZVSEQHMMFKGEI-UHFFFAOYSA-N
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Description

Dibromoiodomethane is a halogenated compound that is metabolized in the liver to carbon monoxide and inorganic bromide. This process is dependent on the presence of NADPH and molecular oxygen and involves the cytochrome P-450 system. The metabolism of dihalomethanes to carbon monoxide follows a specific halide order, with diiodomethane yielding the most carbon monoxide and dichloromethane the least. The metabolism rate can be affected by various treatments that alter cytochrome P-450 levels .

Synthesis Analysis

The synthesis of dibromoiodomethane-related compounds has been explored in various studies. For instance, a 1,2-dibromodigermene compound was synthesized through the reaction of BbtLi with GeBr2·dioxane, and its structure was analyzed using X-ray crystallography . Similarly, a stable 1,2-dibromodialumane(4) was synthesized by reducing the corresponding dibromoalumane etherate, and its properties were studied through spectroscopic and crystallographic data, supported by DFT calculations . Another synthesis method involves brominating 1-arylethanones with the H2O2-HBr system, which replaces hydrogen atoms in the methyl group with bromine . Additionally, a stable 1,2-diaryl-1,2-dibromodisilene was synthesized and characterized, serving as a precursor for substituted disilenes and a 1,2-diaryldisilyne .

Molecular Structure Analysis

The molecular structure of dibromoiodomethane and related compounds has been determined through various techniques. For example, the crystal and molecular structure of a nickel(II) complex with dibromomethane ligands was solved using X-ray data, revealing a distorted octahedral geometry around the nickel . Infrared dispersion studies have provided absorption spectra and dispersion curves for dibromomethane, extending knowledge on the molecule's infrared active fundamental modes . The molecular structure of dibromomethane has also been determined through microwave spectroscopy, which provided insights into the bond distances and angles .

Chemical Reactions Analysis

The chemical reactions of dibromoiodomethane-related compounds have been studied to understand their behavior and potential applications. The 1,2-dibromodigermene compound reacts with elemental sulfur to form a cis-dithiadigermetane derivative, indicating the generation of a transient germathiocarbonyl bromide derivative . The stable diaryldibromodisilene undergoes substitution reactions with organometallic reagents, leading to the formation of substituted disilenes and a 1,2-diaryldisilyne .

Physical and Chemical Properties Analysis

The physical and chemical properties of dibromoiodomethane and its analogs have been analyzed in several studies. The metabolism of dihalomethanes to carbon monoxide in rat liver microsomes has been characterized with respect to various factors such as time course, protein concentration, pH, and temperature . The refractive indices of dibromomethane have been used to calculate absolute band intensities, dipole moment derivatives, and vibrational polarizations . The overtone spectra of dibromomethane have been measured, and the absorption bands have been assigned to local mode CH-stretching oscillators, with the effects of changing mass on the spectrum being discussed .

Scientific Research Applications

Reactivity and Mutagenicity

Dibromoiodomethane has been studied for its reactivity towards nucleophilic compounds in water solutions. The correlation between its biological activity, including toxicity and mutagenic effectiveness in bacterial test systems, and its reactivity towards strong nucleophiles, suggests reactions with nucleophilic groups of high reactivity in biological material, such as SH or amino groups in proteins (Osterman-Golkar et al., 1983).

Metabolism and Activation

Research on the metabolism of dibromoiodomethane has shown its mutagenic activation can be influenced by mammalian metabolizing enzymes, including microsomal enzymes and glutathione S-transferases. This indicates that both microsomal oxidation and conjugation to glutathione are responsible for mammalian mutagenic activation of dihalomethanes (van Bladeren et al., 1980).

Biotransformation and Detoxification

Dibromoiodomethane has been linked to biotransformation processes. Studies have shown that certain preparations like acetylcysteine possess detoxifying abilities when animals are poisoned with chemicals like dibromoethane, suggesting its potential role in toxicology and detoxification research (Kokarovtseva, 1979).

Analytical Chemistry Applications

In analytical chemistry, dibromoiodomethane has been used in vibrational relaxation studies of small organic molecules in solutions. These studies focus on the influence of solvent polarity on relaxation processes, demonstrating its utility in understanding molecular interactions in different solvent environments (Bakker et al., 1991).

Environmental Studies

Dibromoiodomethane has also been identified in chlorinated drinking water, indicating its relevance in environmental studies and water quality research. Understanding its formation and presence in water sources is crucial for environmental health and safety (Bunn et al., 1975).

Safety And Hazards

When handling Dibromoiodomethane, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . It is also advised to store the container tightly closed in a dry, cool, and well-ventilated place .

properties

IUPAC Name

dibromo(iodo)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHBr2I/c2-1(3)4/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVSEQHMMFKGEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(Br)(Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CHBr2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60208040
Record name Dibromoiodomethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60208040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibromoiodomethane

CAS RN

593-94-2
Record name Dibromoiodomethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=593-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibromoiodomethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593942
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibromoiodomethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60208040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
333
Citations
JR Kennedy, TM Vickrey, GR Somayajulu… - Journal of Chemical …, 1979 - ACS Publications
The synthesis of CHCI2I, CCI3I, CHBr2I, and CBrgI has been reinvestigated. CHCI2I and CCI3I were synthesized by reacting CHCIg with NaOI, CHBr2I was synthesized by reacting …
Number of citations: 2 pubs.acs.org
N Moore, S Ebrahimi, Y Zhu, C Wang, R Hofmann… - Water …, 2021 - iwaponline.com
… and haloacetic acids, except for dibromoiodomethane, which exhibited 2.6–28% error when … performed similarly to ascorbic acid for dibromoiodomethane) and was the best performing …
Number of citations: 19 iwaponline.com
WW Bunn, BB Haas, ER Deane… - Environmental Letters, 1975 - Taylor & Francis
Chloroform, bromodichloromethane, dibromochloromethane, bromoform, and dichloroiodomethane have been found in chlorinated drinking water. In addition to these five compounds, …
Number of citations: 111 www.tandfonline.com
DM DeMarini, SH Warren, WJ Smith… - Environmental and …, 2021 - Wiley Online Library
Drinking water disinfection by‐products (DBPs), including the ubiquitous trihalomethanes (THMs), are formed during the treatment of water with disinfectants (eg, chlorine, chloramines) …
Number of citations: 2 onlinelibrary.wiley.com
NK Kristiansen, M Froeshaug, KT Aune… - … science & technology, 1994 - ACS Publications
The formation of byproducts in chlorinated seawater used for drinking water production on three oil installations was investigated with the use of n-pentane and open-loop stripping …
Number of citations: 57 pubs.acs.org
SD Richardson, F Fasano, JJ Ellington… - … science & technology, 2008 - ACS Publications
An occurrence study was conducted to measure five iodo-acids (iodoacetic acid, bromoiodoacetic acid, (Z)-3-bromo-3-iodo-propenoic acid, (E)-3-bromo-3-iodo-propenoic acid, and (E)-…
Number of citations: 616 pubs.acs.org
SD Richardson, AD Thruston, C Rav-Acha… - Environmental …, 2003 - ACS Publications
Using gas chromatography/mass spectrometry (GC/MS), we investigated the formation of disinfection byproducts (DBPs) from high bromide waters (2 mg/L) treated with chlorine or …
Number of citations: 322 pubs.acs.org
A Strube, H Guth, A Buettner - Water research, 2009 - Elsevier
The aim of the present study was to identify the compounds responsible for a characteristic medicinal off-odour in mineral water. 2-Dimensional high resolution gas chromatography–…
Number of citations: 23 www.sciencedirect.com
A Bruchet, K N'guyen, J Mallevialle… - Organic Micropollutants in …, 1991 - Springer
… The intense medicinal odors in sample 1 are clearly related to the formation of three iodinated compounds, respectively dibromoiodomethane, bromodiiodomethane and iodoform. …
Number of citations: 36 link.springer.com
MT Aziz, CO Granger, DC Westerman, SP Putnam… - Water Research, 2022 - Elsevier
… acid, and diiodoacetic acid were observed in finished water from a drinking water plant impacted by Microseira, and bromochloroiodomethane and dibromoiodomethane were observed …
Number of citations: 14 www.sciencedirect.com

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